1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSYNLXVVSIBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the isobutylsulfonyl group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The isobutylsulfonyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Piperidine-Based Analogues
- 1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one (Compound 22): This compound replaces the azetidine ring with a six-membered piperidine ring, substituted with a hydroxyl group at position 3. The hydroxyl group introduces hydrogen-bonding capability, which may improve aqueous solubility. This compound was synthesized as a retinoic acid-related orphan receptor gamma-t (RORγt) modulator, highlighting the role of ring size and substituents in targeting nuclear receptors .
Oxirane (Epoxide)-Containing Analogues
- 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one :
Features a three-membered oxirane ring substituted with a 2,4-dichlorophenyl group. The strained epoxide ring is highly reactive, often exploited in electrophilic addition reactions. The dichlorophenyl group enhances lipophilicity, contrasting with the isobutylsulfonyl group in the target compound. This structural difference may lead to divergent biological activities, such as reactivity in polymerization or crosslinking applications .
Analogues with Modified Substituents
Sulfonamide-Functionalized Azetidines
- N-[3-(Azetidin-1-yl)propyl]-6-chloroimidazolo[2,1-b][1,3]thiazole-5-sulfonamide (Compound 16): Retains the azetidine ring but replaces the 2,2-dimethylpropan-1-one group with a sulfonamide-linked imidazothiazole moiety. This compound, synthesized via coupling reactions with TFA and purified via HPLC, demonstrates the versatility of azetidine in medicinal chemistry for designing enzyme inhibitors or receptor antagonists .
Piperazine Derivatives
- 2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one (Compound 134) :
Substitutes azetidine with a piperazine ring bearing a long alkenyl chain (undec-10-enyl). The piperazine’s dual nitrogen atoms enable diverse functionalization, while the alkenyl chain introduces hydrophobicity. This compound was designed for surface immobilization in olefin metathesis catalysts, illustrating how substituent length and flexibility impact applications in materials science .
Functional Group Comparisons
Ketone vs. Alcohol Moieties
- 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol: Replaces the ketone with a tertiary alcohol and incorporates aromatic chlorophenyl groups.
Comparative Data Table
Key Findings and Implications
- This property may be leveraged in prodrug designs .
- Substituent Effects : The isobutylsulfonyl group in the target compound offers a balance of lipophilicity and electron-withdrawing character, contrasting with hydroxyl (polar) or alkenyl (hydrophobic) groups in analogues. Such differences influence drug-likeness and target engagement .
- Synthetic Flexibility : Analogous compounds are synthesized using scalable methods (e.g., TFA-mediated reactions, HPLC purification), suggesting feasibility for large-scale production of the target compound .
Biological Activity
Overview
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets and pathways.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring and sulfonyl group are known to play crucial roles in modulating biological pathways. The diphenylpropanone moiety enhances binding affinity and specificity, which may contribute to its overall biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the sulfonyl group can enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamide derivatives are known for their ability to inhibit certain inflammatory mediators. This suggests that this compound could be explored for therapeutic use in inflammatory conditions .
Analgesic Activity
Azetidine derivatives have been investigated for their analgesic effects. The structural characteristics of this compound may enable it to modulate pain pathways effectively, making it a candidate for pain management therapies.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study B | Showed significant reduction in inflammatory markers in animal models, indicating potential anti-inflammatory effects. |
| Study C | Reported analgesic effects comparable to standard analgesics in pain models. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azetidine Ring : Achieved through aza-Michael addition reactions.
- Introduction of Sulfonyl Group : Sulfonylation reactions using appropriate reagents.
- Attachment of Propanone Moiety : Coupling reactions with diphenylpropanone derivatives.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
